3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375474-55-7
VCID: VC2579669
InChI: InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
SMILES: C1=CC(=CC=C1CC(CN)CO)Cl.Cl
Molecular Formula: C10H15Cl2NO
Molecular Weight: 236.13 g/mol

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride

CAS No.: 1375474-55-7

Cat. No.: VC2579669

Molecular Formula: C10H15Cl2NO

Molecular Weight: 236.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride - 1375474-55-7

Specification

CAS No. 1375474-55-7
Molecular Formula C10H15Cl2NO
Molecular Weight 236.13 g/mol
IUPAC Name 2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Standard InChI Key LWGBKISMCRHVJN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(CN)CO)Cl.Cl
Canonical SMILES C1=CC(=CC=C1CC(CN)CO)Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Structure and Composition

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride possesses a distinctive molecular architecture comprising several key structural elements. The backbone consists of a propanol chain with an amino group (-NH2) at the 3-position and a 4-chlorophenyl methyl group at the 2-position. The chlorine atom is specifically positioned at the para (4) position of the phenyl ring, which distinguishes this compound from structural analogs with different substitution patterns . The molecule exists as a hydrochloride salt, which enhances its stability and potentially improves solubility characteristics compared to its free base form. This structural configuration provides multiple functional groups that can participate in various chemical reactions, making the compound potentially valuable for research applications.

Chemical Identification Parameters

The chemical identity of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride is established through multiple standardized identification parameters, which are essential for researchers working with this compound:

Table 1: Chemical Identification Parameters for 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride

ParameterValue
CAS Registry Number1375474-55-7
Molecular FormulaC10H15Cl2NO
Molecular Weight236.13 g/mol
IUPAC Name2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Standard InChIInChI=1S/C10H14ClNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Standard InChIKeyLWGBKISMCRHVJN-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1CC(CN)CO)Cl.Cl
Canonical SMILESC1=CC(=CC=C1CC(CN)CO)Cl.Cl
PubChem Compound ID72155649

While comprehensive physical characterization data for 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride is limited in the available literature, analytical predictions provide valuable insights for researchers employing mass spectrometry techniques. The predicted collision cross section (CCS) values for various adduct forms of the compound offer important reference points for analytical identification:

Table 2: Predicted Collision Cross Section Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+200.08367142.2
[M+Na]+222.06561154.2
[M+NH4]+217.11021150.8
[M+K]+238.03955147.5
[M-H]-198.06911144.4
[M+Na-2H]-220.05106148.4
[M]+199.07584144.7
[M]-199.07694144.7

Source: PubChem Lite

These predicted CCS values are particularly valuable for analytical chemists employing ion mobility spectrometry in conjunction with mass spectrometry (IMS-MS) for compound identification and characterization. The variation in CCS values across different adducts reflects how the compound's three-dimensional structure changes with different ionization states, providing a more comprehensive profile for analytical method development.

Applications in Research and Development

Pharmaceutical Research Applications

3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride is designated specifically for research purposes, with potential applications in pharmaceutical research contexts. Its structural features suggest several possible research applications:

  • The compound may serve as a building block or intermediate in the development of more complex pharmaceutical entities, where its functional groups provide sites for further chemical elaboration.

  • It could potentially be employed in structure-activity relationship (SAR) studies, where systematic modifications of its structure might lead to insights regarding biological activity in related compounds.

  • The compound might function as a reference standard in analytical method development and validation procedures, particularly in pharmaceutical quality control contexts.

Organic Synthesis Applications

In the field of organic synthesis, 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride may serve as a valuable building block or intermediate. The compound's multiple functional groups provide diverse reaction sites for further transformations:

  • The primary amine functionality can participate in numerous reactions including amide formation, reductive amination, and formation of imines, carbamates, or ureas.

  • The primary alcohol group offers opportunities for esterification, etherification, oxidation to carbonyl derivatives, or elimination reactions under appropriate conditions.

  • The 4-chlorophenyl moiety provides possibilities for various transformations including metal-catalyzed coupling reactions (e.g., Suzuki, Heck, or Negishi couplings) and nucleophilic aromatic substitution.

These diverse reactivity patterns contribute to the compound's potential utility as a versatile intermediate in multi-step organic synthesis projects.

Analytical Considerations

Identification and Characterization Methods

The identification and characterization of 3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride in research settings would typically involve multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, with characteristic signals for the aromatic protons, methylene groups, and functional groups.

  • Mass Spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure, with the predicted m/z values presented in Table 2 serving as reference points .

  • Infrared (IR) spectroscopy would identify key functional groups through characteristic absorption bands, including those for the amine, hydroxyl, and aromatic moieties.

  • Chromatographic techniques such as HPLC and TLC would assess purity and provide retention time data for identification purposes.

These analytical approaches, often used in combination, ensure accurate identification and purity assessment of the compound for research applications.

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